molecular formula C8H12N2O B13609563 2-((3-Methylpyridin-2-yl)oxy)ethan-1-amine

2-((3-Methylpyridin-2-yl)oxy)ethan-1-amine

Cat. No.: B13609563
M. Wt: 152.19 g/mol
InChI Key: LBHSTIMFYIUSPC-UHFFFAOYSA-N
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Description

2-((3-Methylpyridin-2-yl)oxy)ethan-1-amine is an organic compound with the molecular formula C8H12N2O. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methylpyridin-2-yl)oxy)ethan-1-amine typically involves the reaction of 3-methylpyridine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-((3-Methylpyridin-2-yl)oxy)ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((3-Methylpyridin-2-yl)oxy)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-Methylpyridin-2-yl)oxy)ethan-1-amine involves its interaction with specific molecular targets. It acts as a selective beta-2 adrenergic receptor agonist, stimulating the dilation of bronchial smooth muscles and increasing airflow in the lungs. Additionally, it modulates the immune response by stimulating the production of interleukin-10, an anti-inflammatory cytokine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Methylpyridin-2-yl)oxy)ethan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to act as a beta-2 adrenergic receptor agonist and modulate immune responses sets it apart from other similar compounds.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-(3-methylpyridin-2-yl)oxyethanamine

InChI

InChI=1S/C8H12N2O/c1-7-3-2-5-10-8(7)11-6-4-9/h2-3,5H,4,6,9H2,1H3

InChI Key

LBHSTIMFYIUSPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)OCCN

Origin of Product

United States

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